

Application Notes and Protocols for Odevixibat-d5 IBAT Inhibition Cell-Based Assays

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Compound of Interest

Compound Name: Odevixibat-d5

Cat. No.: B12366386

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in serum bile acid levels. This mechanism of action makes it a valuable therapeutic agent for cholestatic liver diseases. **Odevixibat-d5**, a deuterated version of the molecule, is a critical tool for in vitro and bioanalytical assays, often used as an internal standard in mass spectrometry-based quantification.

These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of **Odevixibat-d5** on the IBAT transporter. The protocols are designed for researchers in drug discovery and development to assess the potency and mechanism of IBAT inhibitors.

Data Presentation

The inhibitory activity of Odevixibat on the IBAT transporter has been quantified in various cell-based systems. The following table summarizes key quantitative data from published studies.

Parameter	Value	Cell Line	Substrate	Reference
IC ₅₀	0.16 nM	Not Specified	Glycocholic acid	[1]
IC ₅₀	22–41 nM	Not Specified	Not Specified	[2]
K _i	2.5 μM	Caco-2	Glycocholic acid	[3]
V _{max}	1.9 pmol/min/mg protein	Caco-2	Glycocholic acid	[3]
K _m	18.2 μM	Caco-2	Glycocholic acid	[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the enterohepatic circulation of bile acids and the mechanism of action of Odevixibat. In a normal physiological state, bile acids are synthesized in the liver, secreted into the intestine to aid in digestion, and subsequently reabsorbed in the terminal ileum via the IBAT transporter, returning to the liver. Odevixibat selectively blocks this transporter, interrupting the recirculation and promoting the elimination of bile acids.

Caption: Mechanism of **Odevixibat-d5** Inhibition of IBAT.

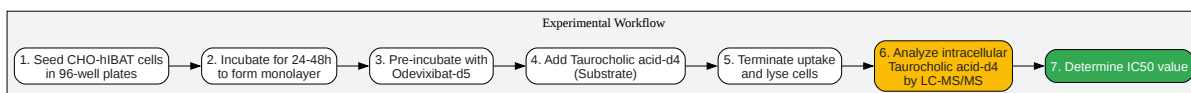
Experimental Protocols

Two detailed protocols for assessing the inhibitory effect of **Odevixibat-d5** on IBAT are provided below. The first utilizes a stably transfected CHO cell line expressing human IBAT and a non-radioactive deuterated substrate. The second employs the Caco-2 cell line, which endogenously expresses IBAT.

Protocol 1: IBAT Inhibition Assay in CHO-hIBAT Cells using a Non-Radioactive Substrate

This protocol describes a method to determine the IC₅₀ of **Odevixibat-d5** by measuring the uptake of a deuterated bile acid analogue, Taurocholic acid-d4, in Chinese Hamster Ovary (CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

Experimental Workflow Diagram



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Caption: Workflow for IBAT Inhibition Assay.

Materials and Reagents:

- CHO cells stably expressing human IBAT (CHO-hIBAT)
- Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotic)
- **Odevixibat-d5**
- Taurocholic acid-d4 (probe substrate)
- Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
- Cell lysis buffer (e.g., RIPA buffer)
- 96-well cell culture plates
- LC-MS/MS system

Procedure:

- Cell Seeding:
 - Culture CHO-hIBAT cells according to standard protocols.
 - Seed the cells in a 96-well plate at a density of 5×10^4 to 1×10^5 cells/well.

- Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.
- Assay Preparation:
 - Prepare a stock solution of **Odevixibat-d5** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **Odevixibat-d5** in transport buffer to achieve the desired final concentrations for the inhibition curve.
 - Prepare a working solution of Taurocholic acid-d4 in transport buffer. The final concentration should be close to its K_m value for IBAT, if known.
- Inhibition Assay:
 - Aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed transport buffer.
 - Add the **Odevixibat-d5** dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (buffer with DMSO).
 - Initiate the uptake by adding the Taurocholic acid-d4 working solution to all wells.
 - Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
- Termination and Lysis:
 - Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer.
 - Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for 15-20 minutes.
- Sample Analysis:
 - Collect the cell lysates and centrifuge to pellet cell debris.

- Analyze the supernatant for the concentration of intracellular Taurocholic acid-d4 using a validated LC-MS/MS method.
- Data Analysis:
 - Normalize the uptake of Taurocholic acid-d4 to the protein concentration in each well.
 - Plot the percentage of inhibition against the logarithm of the **Odevixibat-d5** concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: IBAT Inhibition Assay in Caco-2 Cells

This protocol is adapted from a study that characterized the inhibition of glycocholic acid transport by Odevixibat in Caco-2 cells, which endogenously express IBAT.[\[3\]](#) This assay is suitable for determining kinetic parameters such as K_i , V_{max} , and K_m .

Materials and Reagents:

- Caco-2 cells
- Cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids)
- **Odevixibat-d5**
- Glycocholic acid (substrate)
- Radiolabeled glycocholic acid (e.g., [³H]glycocholic acid) or a deuterated standard for LC-MS/MS analysis
- Transport buffer (e.g., HBSS)
- Scintillation cocktail (for radiolabeled substrate)
- 24-well Transwell inserts

Procedure:

- Cell Culture on Transwells:

- Seed Caco-2 cells on 24-well Transwell inserts at a high density (e.g., 1×10^5 cells/cm²).
- Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Transport and Inhibition Assay:
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - To determine the K_i of **Odevixibat-d5**, perform the transport assay with varying concentrations of glycocholic acid in the presence of a fixed concentration of **Odevixibat-d5**.
 - Add the substrate (and inhibitor) solution to the apical side of the Transwell insert.
 - Incubate for a defined period at 37°C.
 - Collect samples from the basolateral side at different time points to determine the rate of transport.
- Sample Analysis:
 - If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.
 - If using a non-radiolabeled substrate, quantify the concentration of glycocholic acid using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the rate of transport for each substrate concentration, with and without the inhibitor.
 - Determine the kinetic parameters (V_{max} and K_m) by fitting the data to the Michaelis-Menten equation.

- Calculate the K_i value using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) by analyzing the changes in V_{max} and K_m in the presence of **Odevixibat-d5**.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of **Odevixibat-d5** on the IBAT transporter in a cell-based setting. The choice between a transfected cell line and an endogenously expressing cell line will depend on the specific research question, throughput requirements, and available resources. These assays are essential tools for the preclinical evaluation of IBAT inhibitors and for elucidating their mechanism of action.

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